molecular formula C18H28 B11950248 Bicyclo[12.2.2]octadeca-1(16),14,17-triene CAS No. 6544-06-5

Bicyclo[12.2.2]octadeca-1(16),14,17-triene

Cat. No.: B11950248
CAS No.: 6544-06-5
M. Wt: 244.4 g/mol
InChI Key: SNTQYYKABHQQDG-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bicyclo[12.2.2]octadeca-1(16),14,17-triene typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, which forms the bicyclic structure. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound is less common due to its specialized applications. when produced on a larger scale, the process involves optimizing the reaction conditions to maximize yield and purity. This may include the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[12.2.2]octadeca-1(16),14,17-triene can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of ketones or alcohols.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically leading to the formation of alkanes or alkenes.

    Substitution: This reaction involves the replacement of one functional group with another, which can lead to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or alkenes.

Scientific Research Applications

Bicyclo[12.2.2]octadeca-1(16),14,17-triene has several applications in scientific research:

    Chemistry: It is used as a model compound to study the behavior of bicyclic hydrocarbons and their reactivity.

    Biology: It can be used to investigate the interactions of complex organic molecules with biological systems.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.

    Industry: It may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Bicyclo[12.2.2]octadeca-1(16),14,17-triene involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to fit into specific binding sites, thereby modulating the activity of these targets. This can lead to various biological effects, depending on the specific pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • Bicyclo[10.4.2]octadeca-1(16),12,14,17-tetraene-6,7-diol
  • Bicyclo[10.2.2]hexadeca-1(15),12(16),13-triene
  • 8-Hydroxy-bicyclo(12.2.2)octadeca-1(17),14(18),15-trien-7-one

Uniqueness

Bicyclo[1222]octadeca-1(16),14,17-triene is unique due to its specific ring structure and the presence of multiple double bonds This gives it distinct chemical properties and reactivity compared to other similar compounds

Properties

CAS No.

6544-06-5

Molecular Formula

C18H28

Molecular Weight

244.4 g/mol

IUPAC Name

bicyclo[12.2.2]octadeca-1(16),14,17-triene

InChI

InChI=1S/C18H28/c1-2-4-6-8-10-12-18-15-13-17(14-16-18)11-9-7-5-3-1/h13-16H,1-12H2

InChI Key

SNTQYYKABHQQDG-UHFFFAOYSA-N

Canonical SMILES

C1CCCCCCC2=CC=C(CCCCC1)C=C2

Origin of Product

United States

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